5-Fluoro-2-methoxypyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHREAVCQQICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560465 | |
| Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51173-07-0 | |
| Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Hydrogen Atom Transfer Hat Catalysis:pyridine N Oxides Can Serve As Precursors for Oxygen Centered Radicals in Photoredox Catalysis.acs.orgacs.orgunder Visible Light Irradiation and in the Presence of a Suitable Photosensitizer, the N Oxide Can Undergo a Single Electron Oxidation to Generate a Pyridine N Oxy Radical. This Radical is a Potent Hydrogen Atom Transfer Hat Agent, Capable of Abstracting Hydrogen Atoms from Unactivated C Sp³ –h Bonds in Various Substrates.acs.orgacs.orgthe Resulting Alkyl Radical Can then Be Trapped by a Radical Acceptor to Form a New C C or C Heteroatom Bond. the Reactivity of the N Oxy Radical Can Be Tuned by the Electronic Nature of the Substituents on the Pyridine Ring.
Mechanistic Principles of Catalytic Roles (e.g., Ligand Effects in Radical Fluorine Atom Transfer)
Beyond being substrates, pyridine (B92270) N-oxides can also function as effective ligands in transition-metal catalysis, influencing the reactivity and selectivity of chemical transformations. acs.org The oxygen atom of the N-oxide is a hard donor that can coordinate to metal centers.
A notable example is the role of 4-methoxypyridine (B45360) 1-oxide as a ligand in copper-catalyzed radical fluorine atom transfer (FAT). acs.org The formation of S-F bonds via radical FAT is a challenging transformation. However, the use of 4-methoxypyridine 1-oxide as a ligand has been shown to dramatically promote the copper-mediated transfer of a fluorine radical to a sulfonyl radical, enabling the synthesis of fluorosulfonyl-containing molecules. acs.org
Photochemically Driven Transformations
The study of photochemically driven transformations of pyridine N-oxides is a significant area of research in organic chemistry, revealing a variety of reaction pathways including deoxygenation, rearrangement, and the formation of ring-contracted or expanded products. These transformations are generally understood to proceed through high-energy intermediates, with the specific outcomes often dictated by the substitution pattern on the pyridine ring and the reaction conditions, such as the solvent and the wavelength of irradiation.
While direct, detailed experimental studies on the photochemical behavior of 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide are not extensively documented in publicly available literature, the general principles of pyridine N-oxide photochemistry provide a framework for predicting its likely transformations. The presence of a fluorine atom at the 5-position and a methoxy (B1213986) group at the 2-position is expected to influence the electron distribution within the aromatic ring and, consequently, the stability and reactivity of the photochemical intermediates.
It is generally accepted that the initial step in the photolysis of many aromatic N-oxides is the formation of a highly unstable and non-isolable oxaziridine (B8769555) intermediate. This transient species can then undergo various rearrangements to yield the final products. The nature of these products is influenced by whether the reaction proceeds from an excited singlet or triplet state. For many pyridine N-oxides, the excited singlet state leads to isomerizations and rearrangements, while the triplet state is often responsible for oxygen abstraction (deoxygenation).
Based on analogous systems, the irradiation of 5-Fluoro-2-methoxypyridine 1-oxide could potentially lead to several products. The specific yields and ratios of these products would be dependent on the precise experimental conditions employed, which would need to be determined through empirical investigation.
Table 1: Postulated Photochemical Transformations of Substituted Pyridine N-Oxides
| Transformation Type | General Product | Influencing Factors |
| Deoxygenation | Parent Pyridine | Triplet excited state |
| Rearrangement | Lactam Formation | Polar solvents |
| Ring Contraction | Pyrrole Derivatives | Often involves complex rearrangements |
| Ring Expansion | 1,3-Oxazepine Derivatives | Typically for fused ring systems |
This table is illustrative and based on the general photochemistry of pyridine N-oxides. Specific outcomes for this compound would require experimental verification.
Further detailed research, including product isolation and characterization, quantum yield measurements, and computational studies, would be necessary to fully elucidate the specific photochemical reaction pathways of this compound.
Reactivity and Transformation Pathways of 5 Fluoro 2 Methoxypyridine 1 Oxide and Substituted Pyridine N Oxides
Deoxygenation Reactions of the N-Oside Moiety
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation that restores the parent pyridine (B92270) structure. This can be achieved through various reductive protocols or by thermal and catalytic methods.
Reductive Protocols
A variety of reagents and methods have been developed for the deoxygenation of pyridine N-oxides under reductive conditions. These methods are often chosen based on their chemoselectivity and tolerance of other functional groups within the molecule.
Commonly employed methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). almerja.com These reagents act as oxophiles, readily abstracting the oxygen atom from the N-oxide to form a stable phosphoryl derivative. The reaction with PCl₃, for instance, not only removes the N-oxide but can also lead to chlorination of the pyridine ring, particularly at the 2-position. almerja.com
Alternative reductive protocols utilize reagents like sodium hydrosulfite or catalytic systems. For example, electrochemical methods provide an expedient and mild approach for the reduction of pyridine N-oxide derivatives. researchgate.net This technique has been successfully applied to a diverse range of mono- and bis-N-oxides, yielding the corresponding nitrogen bases in good yields. researchgate.net Furthermore, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the stoichiometric reductant offers a highly chemoselective deoxygenation method that proceeds at room temperature and tolerates a wide array of functional groups, including halogens. organic-chemistry.org Photocatalytic systems, such as those employing rhenium complexes, have also proven effective for the deoxygenation of synthetically relevant and functionalized pyridine N-oxides under ambient conditions. nih.govchemrxiv.orgrsc.org
| Reductive Protocol | Reagent/System | Key Features | Reference |
| Chemical Reduction | PCl₃, PPh₃ | Readily available, can lead to side reactions like chlorination. | almerja.com |
| Electrochemical Reduction | Electrochemical cell | Mild conditions, good yields for various N-oxides. | researchgate.net |
| Photocatalysis | Rhenium complexes, Hantzsch esters | Ambient temperature, high chemoselectivity, tolerates diverse functional groups. | organic-chemistry.orgnih.govchemrxiv.orgrsc.org |
Thermal and Catalytic Deoxygenation
Thermal deoxygenation of pyridine N-oxides can occur, sometimes in the presence of other reagents. For instance, the reaction of 3-halogenated pyridine 1-oxides with perfluoropropene leads to thermal deoxygenation alongside other transformations. rsc.org
More controlled and efficient deoxygenation is often achieved through catalytic methods. A notable example is the palladium-catalyzed transfer oxidation of trialkylamines, which provides a convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.orgorganic-chemistry.org This reaction can be performed under either conventional heating or microwave irradiation. organic-chemistry.org The optimal conditions typically involve a palladium acetate (B1210297) catalyst with a diphosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and triethylamine (B128534) acting as both the base and the oxygen acceptor. organic-chemistry.org This method is compatible with a variety of sensitive functional groups, including nitro, hydroxy, ester, and carbonyl groups, as well as halogens. organic-chemistry.org
| Deoxygenation Method | Conditions/Catalyst | Key Features | Reference |
| Thermal Deoxygenation | High temperatures, often with other reagents (e.g., perfluoropropene) | Can be part of a more complex reaction pathway. | rsc.org |
| Catalytic Deoxygenation | Pd(OAc)₂/dppf, triethylamine | Chemoselective, compatible with sensitive functional groups. | organic-chemistry.orgorganic-chemistry.org |
Nucleophilic Reactions Involving the Pyridine N-Oside Core
The presence of the N-oxide group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine N-oxide core. The N-oxide group plays a crucial role in activating the ring for this type of transformation.
The N-oxide group is strongly electron-withdrawing, which reduces the electron density of the pyridine ring and makes it more electrophilic. almerja.comscripps.edu This activation is particularly pronounced at the 2- and 4-positions (ortho and para to the nitrogen atom). almerja.comscripps.edu The increased electrophilicity facilitates the attack of nucleophiles, a critical step in the SNAr mechanism. wikipedia.orglibretexts.org The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing N-oxide group. libretexts.org This activation allows SNAr reactions on pyridine N-oxides to occur under milder conditions and often at a faster rate compared to the corresponding non-oxidized pyridines. scripps.edu The N-oxide can be considered a "traceless" activating group, as it can be readily removed after the desired substitution has been achieved.
The activation of the pyridine ring can be further enhanced by using activating agents. For instance, treatment of a pyridine N-oxide with an agent like a phosphonium (B103445) salt (e.g., PyBroP) increases the electrophilic character of the 2-position, allowing for nucleophilic addition under relatively mild conditions. acs.org This provides a mild alternative to traditional SNAr chemistry for the synthesis of 2-substituted pyridines. acs.org
The regioselectivity of nucleophilic aromatic substitution on substituted pyridine N-oxides is governed by the electronic and steric effects of both the N-oxide group and the existing substituents. In the case of halogenated pyridine N-oxides, the displacement of a halide ion by a nucleophile is a common and synthetically useful reaction.
In general, for halopyridines, SNAr reactions are most facile at the 2- and 4-positions due to the strong activation by the ring nitrogen. The introduction of an N-oxide group further enhances this preference. The displacement of a halogen at the 2-position of a pyridine N-oxide is a common strategy for introducing a wide range of nucleophiles. acs.org For instance, late-stage functionalization of complex pyridines can be achieved through a sequence of C-H fluorination at the 2-position followed by SNAr of the installed fluoride (B91410). acs.org This approach takes advantage of the high reactivity of the 2-fluoro substituent towards displacement.
Methoxide-Mediated Substitutions
Methoxide (B1231860) ions can act as nucleophiles in substitution reactions with appropriately activated pyridine N-oxides. While specific data on methoxide-mediated substitution of 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide is not prevalent in the provided results, the general principles of nucleophilic aromatic substitution on pyridine N-oxides are well-established. scripps.edu For a substitution to occur, a suitable leaving group is typically required at the position of attack. In the case of 2-fluoro-5-methoxypyridine, reagents like sodium methoxide can be used for nucleophilic substitution reactions where the fluorine atom is displaced.
The presence of the N-oxide group activates the ring towards nucleophilic attack, especially at the 2- and 4-positions, by stabilizing the intermediate Meisenheimer complex. scripps.eduyoutube.com In the context of 5-Fluoro-2-methoxypyridine 1-oxide, a methoxide attack would be influenced by the electronic effects of both the fluoro and methoxy (B1213986) substituents, in addition to the N-oxide group.
Reactions with Organometallic Reagents (e.g., Grignard additions)
Pyridine N-oxides readily react with organometallic reagents such as Grignard reagents. researchgate.netyoutube.com These reactions typically involve the addition of the organometallic species to the C2 position of the pyridine N-oxide ring. researchgate.netyoutube.com For instance, the addition of Grignard reagents to pyridine N-oxides in THF at low temperatures, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides an efficient route to substituted pyridines. researchgate.net This methodology is compatible with various functional groups. researchgate.net
Specifically, the use of i-PrMgCl can lead to selective ortho-metalation of pyridine N-oxides, allowing for subsequent trapping with electrophiles to yield 2-substituted pyridine N-oxides. researchgate.net This highlights the versatility of Grignard reagents in the functionalization of the pyridine N-oxide core. The reaction of pyridine N-oxides with Grignard reagents can also lead to the formation of stereodefined dienal oximes in good to excellent yields. researchgate.net
O-Alkylation and Related N-O Bond Reactivity
The oxygen atom of the N-oxide group can act as a nucleophile, participating in O-alkylation reactions. nih.gov This reactivity is a key step in several functionalization strategies for pyridine N-oxides. The N-O bond itself is a point of significant chemical activity. It can be deoxygenated using various reducing agents, a common final step after the pyridine ring has been functionalized. nih.govwikipedia.orgsemanticscholar.org
The nature of the N-O bond is complex, best described as a donating bond with a significant contribution from back-donation. nih.gov The stability and reactivity of this bond are influenced by substituents on the pyridine ring. nih.govresearchgate.net For example, electron-withdrawing groups tend to stabilize the N-O bond, while electron-donating groups can have the opposite effect. nih.gov Photocatalytic methods using rhenium complexes have been developed for the deoxygenation of the N-O bond in pyridine N-oxides under mild conditions. nih.gov
Electrophilic Reactions and Carbon-Hydrogen Bond Functionalization
The electronic nature of the pyridine N-oxide ring allows for a variety of electrophilic reactions and direct C-H bond functionalizations, which are powerful tools for the synthesis of substituted pyridines.
Directed Metallation and Electrophilic Quenching
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including pyridine derivatives. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting organolithium species can then be quenched with various electrophiles. wikipedia.org
For pyridine N-oxides, the N-oxide group itself can act as a directing group, facilitating metalation at the C2 position. scripps.eduyoutube.com For example, deprotonation of pyridine N-oxides with strong bases like isopropyl magnesium chloride, followed by reaction with an electrophile, leads to 2-substituted pyridine N-oxides. youtube.com This approach has been utilized in a one-pot protocol for the synthesis of azabiaryls through a DoM-boronation-Suzuki-Miyaura cross-coupling sequence. nih.gov The use of hindered amide bases like TMPMgCl·LiCl has also proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu
Oxidative Cross-Coupling Reactions (e.g., C-H/C-H coupling)
Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have emerged as an efficient method for the synthesis of biheteroaryl compounds. rsc.org Pyridine N-oxides are excellent substrates for these reactions, readily coupling with various five-membered heterocycles like triazoles, thiophenes, and furans in the presence of a palladium catalyst and an additive such as Ag2CO3. rsc.org This provides a regioselective pathway to unsymmetrical biheteroaryls. rsc.org
Furthermore, pyridine N-oxide derivatives can undergo oxidative cross-coupling with alkanes using tBuOOtBu as an initiator to afford alkylated nitrogen heterocycles in good yields. semanticscholar.org These reactions represent a greener synthetic approach by directly functionalizing two different C-H bonds. semanticscholar.org
Direct Arylation and Alkylation
Direct arylation and alkylation reactions are highly valuable for the construction of carbon-carbon bonds. Pyridine N-oxides are particularly well-suited for these transformations.
Direct Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides offers a highly regioselective method for introducing an aryl group at the C2 position. acs.orgberkeley.edu This reaction proceeds in excellent yield and is tolerant of a wide range of functional groups on the aryl bromide. acs.org The resulting 2-arylpyridine N-oxides can be readily deoxygenated to the corresponding 2-arylpyridines. semanticscholar.orgacs.org This method provides a powerful alternative to traditional cross-coupling reactions that often require the problematic preparation of 2-pyridyl organometallic reagents. acs.orgosti.gov The reaction can also be achieved using aryl triflates or potassium aryl- and heteroaryltrifluoroborates as the coupling partners. researchgate.netrsc.org
Direct Alkylation: A photoredox catalytic method has been developed for the direct C2 alkylation of pyridine N-oxides under mild conditions. acs.org This reaction is compatible with a broad range of functional groups and proceeds through a radical intermediate. acs.org Additionally, reductive alkylation of pyridine N-oxides can be achieved using Wittig reagents, providing C2-alkylated pyridines with excellent site selectivity. nih.gov Pyridine N-oxides can also serve as hydrogen atom transfer (HAT) precursors in a synergistic catalytic system with an acridinium (B8443388) photoredox catalyst to achieve the alkylation of unactivated C(sp³)–H bonds. acs.org
Hydroxymethylation and other C2-Functionalizations
The N-oxide group activates the C2 and C4 positions of the pyridine ring towards both nucleophilic and electrophilic attack. scripps.edu While direct hydroxymethylation of this compound is not extensively detailed, the functionalization of the C2 position of pyridine N-oxides is a well-established strategy.
One common approach involves the Boekelheide reaction, where treatment of 2-methylpyridine (B31789) N-oxides with trifluoroacetic anhydride leads to the formation of 2-(hydroxymethyl)pyridines. nih.gov For pyridine N-oxides lacking a C2-methyl group, functionalization can be achieved through various methods. A photoredox catalytic method has been developed for the direct C2 alkylation of pyridine N-oxides, which is compatible with a range of functional groups and proceeds under mild conditions. acs.org This reaction is believed to proceed through a radical intermediate. acs.org
Another strategy, termed "umpolung," allows for the selective C2 functionalization of the pyridine ring with electrophiles. acs.orgnih.gov In this method, pyridine N-oxides react with triphenylphosphine to form (pyridine-2-yl)phosphonium salts. acs.orgnih.gov Upon activation, these salts act as 2-pyridyl nucleophile equivalents, reacting with various electrophiles. acs.orgnih.gov This approach avoids the need for generating and using often unstable organometallic reagents. acs.orgnih.gov
Below is a table summarizing C2-functionalization reactions of pyridine N-oxides.
| Reaction Type | Reagents | Product Type | Ref. |
| Boekelheide Reaction | Trifluoroacetic anhydride | 2-(Hydroxymethyl)pyridines | nih.gov |
| Photoredox Alkylation | Photoredox catalyst, alkyl source | C2-Alkylated pyridine N-oxides | acs.org |
| Umpolung Strategy | 1. Ph₃P 2. Activator (e.g., DABCO), Electrophile | C2-Functionalized pyridines | acs.orgnih.gov |
Specific Reactivity of Fluoro and Methoxy Substituents on the N-Oxide Scaffold
The fluoro and methoxy groups on the pyridine N-oxide ring exhibit their own characteristic reactivities, which can be exploited for further molecular diversification.
The fluorine atom in fluoropyridines and their N-oxides is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity can be enhanced by the presence of strongly electron-withdrawing groups at the ortho and para positions. libretexts.orglibretexts.org The N-oxide itself acts as an activating group, and its influence, combined with other substituents, can facilitate the displacement of the fluoride.
For instance, 2-fluoropyridine (B1216828) N-oxide has been shown to react with amino acids, suggesting its potential use in peptide chemistry. rsc.orgrsc.org The reaction proceeds via nucleophilic displacement of the fluoride by the amino group. rsc.orgrsc.org A general method for the synthesis of 2-fluoropyridines from pyridine N-oxides involves their conversion to 2-pyridyltrialkylammonium salts, which are then subjected to fluorination. acs.orgacs.org This process is regioselective, with fluorination occurring at the C2 position. acs.org
The relative reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is counterintuitive based on C-X bond strength but is explained by the rate-determining step being the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
The methoxy group, an ether linkage, can be cleaved under acidic conditions, typically using strong acids like HBr or HI. wikipedia.orglibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orglongdom.org For aryl alkyl ethers like 2-methoxypyridine (B126380) derivatives, cleavage invariably yields a phenol (B47542) (or in this case, a hydroxypyridine) and an alkyl halide, because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
The cleavage of the ether bond in 2-methoxypyridine N-oxides can be competitive with other reactions. For example, during alkoxydehalogenation reactions of chloropyridine N-oxides under phase transfer catalysis conditions, alkaline cleavage of the newly formed ether has been observed. researchgate.net The O-demethylation of methoxy-substituted aromatic compounds is also a known metabolic process in biological systems, often catalyzed by liver enzymes. nih.gov
The table below summarizes typical ether cleavage reactions.
| Reagent | Mechanism | Products | Ref. |
| HBr or HI | SN1 or SN2 | Alcohol and Alkyl Halide | wikipedia.orglibretexts.org |
| BBr₃ | Lewis acid-assisted cleavage | Alcohol and Brominated species | wikipedia.org |
| Strong Base (e.g., organolithiums) | Deprotonation-elimination | Alkene and Alkoxide | wikipedia.org |
Rearrangement and Skeletal Editing Reactions
Substituted pyridine N-oxides can undergo fascinating rearrangement and skeletal editing reactions, leading to significant structural transformations.
A notable reaction in this class is the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides. arkat-usa.orgumich.edu This reaction can proceed through two distinct, concerted pericyclic pathways: a chinesechemsoc.orgchemrxiv.org-sigmatropic rearrangement to yield N-allyloxy-2-pyridones and a chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement (a type of Claisen rearrangement) to give 3-allyl-N-hydroxy-2-pyridones. rsc.org These transformations are reported to be regiospecific. umich.edursc.org The chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement proceeds through a characteristic six-membered transition state. chemtube3d.com Such rearrangements are part of a broader class of allylic rearrangements that are synthetically useful. uow.edu.aunih.gov
A more recent and profound transformation is the skeletal editing of pyridine N-oxides, where the nitrogen atom of the ring is swapped for a carbon atom, converting the pyridine scaffold into a benzene (B151609) ring. chinesechemsoc.orgchemrxiv.orgchinesechemsoc.orgchemrxiv.org This "N-to-C atom swap" or "point mutation" has been achieved using a sulfoxide-derived anion as the carbon source under basic conditions. chemrxiv.orgchemrxiv.org
The reaction is a one-step process that proceeds through nucleophilic addition, dearomatization, and subsequent rearomatization. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that the N-O motif of the pyridine N-oxide is ultimately removed, while a C-H motif from the sulfoxide (B87167) is incorporated into the ring. chinesechemsoc.orgchinesechemsoc.org This powerful strategy allows for the precise modification of a core skeleton, which is of great interest for creating structural diversity and for applications in medicinal chemistry and materials science. chemrxiv.orgthieme-connect.com The method shows good functional group tolerance and has been applied to a variety of substituted pyridine and quinoline (B57606) N-oxides. chinesechemsoc.orgchemrxiv.orgthieme-connect.com Other skeletal editing strategies for pyridines, such as swapping a C-N pair for a C-C pair, have also been developed, further highlighting the transformative potential of these reactions. nih.govresearchgate.net
Cycloaddition Chemistry of this compound and Substituted Pyridine N-Oxides
The N-oxide functional group in pyridine N-oxides significantly influences the electronic properties of the pyridine ring, rendering it a versatile participant in various cycloaddition reactions. These reactions provide efficient pathways for the synthesis of a wide array of heterocyclic compounds. The reactivity in cycloaddition chemistry is dictated by the nature of the substituents on the pyridine ring and the choice of the dipolarophile or diene.
Pyridine N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions, particularly when reacting with alkynes and alkenes. This reactivity is a cornerstone for the synthesis of fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. The regioselectivity of these reactions is a key aspect, often influenced by both electronic and steric factors of the substituents on both the pyridine N-oxide and the dipolarophile.
Furthermore, pyridine N-oxides can participate in intramolecular cycloaddition reactions, where the dipolarophile is tethered to the pyridine ring. These reactions are powerful methods for constructing complex polycyclic systems with a high degree of stereocontrol. The outcomes of these reactions, including the formation of various isomeric products, are dependent on the reaction conditions and the substitution pattern of the starting materials.
Intermolecular Cycloaddition with Alkynes
The reaction of substituted pyridine N-oxides with alkynes, particularly electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of fused heterocyclic systems. The reaction typically proceeds via a [3+2] cycloaddition mechanism. The regioselectivity of the addition is influenced by the substituents on the pyridine ring.
For instance, the reaction of 3-substituted quinoline N-oxides with methyl propiolate and dimethyl acetylenedicarboxylate can lead to the formation of primary cycloadducts. clockss.org The reactivity of the N-oxide group is generally enhanced by the presence of substituents on the quinoline ring. clockss.org In some cases, the initially formed cycloadduct can undergo further transformations depending on the nature of the substituents and the dipolarophile. clockss.org
A photoinduced, metal-free approach allows for the ortho-alkylation and ortho-acylation of pyridine N-oxides with a broad range of alkynes. acs.org This method demonstrates excellent regioselectivity in many cases, with the reaction tolerating various functional groups on both the pyridine N-oxide and the alkyne. acs.org With unsymmetrical and terminal alkynes, a high degree of regioselectivity is often observed. acs.org
| Pyridine N-oxide Derivative | Alkyne | Reaction Conditions | Product(s) | Yield (%) | Reference(s) |
| Substituted Pyridine N-oxides | Symmetrical, unsymmetrical, and terminal alkynes | Visible light, metal-free, anaerobic/aerobic | ortho-alkylated/acylated pyridines | Moderate to good | acs.org |
| 3-Bromoquinoline N-oxide | Methyl propiolate | Reflux in dioxane | Primary cycloadduct | 33 | clockss.org |
| 3-Bromoquinoline N-oxide | Dimethyl acetylenedicarboxylate | Reflux in dioxane | Primary cycloadducts | 49 (total) | clockss.org |
Intramolecular Cycloaddition Reactions
Intramolecular cycloadditions of pyridine N-oxides bearing an unsaturated side chain are a powerful tool for the synthesis of complex, fused heterocyclic systems. These reactions often proceed with high stereoselectivity and can provide access to a variety of polycyclic structures that would be challenging to synthesize through intermolecular routes.
The tether connecting the dipolarophile to the pyridine ring plays a crucial role in determining the course and outcome of the cycloaddition. The length and flexibility of the tether, as well as the nature of the substituents on both the pyridine ring and the dipolarophile, influence the regioselectivity and stereoselectivity of the reaction.
| Substituted Pyridine N-oxide | Reaction Conditions | Product(s) | Yield (%) | Reference(s) |
| Alkenyl-substituted pyridine N-oxides | Thermal or Lewis acid catalysis | Fused isoxazolidine (B1194047) derivatives | Varies | General knowledge |
Cycloaddition with Alkenes
Pyridine N-oxides can undergo [3+2] cycloaddition reactions with alkenes to furnish isoxazolidine derivatives. These reactions are a valuable method for the synthesis of these five-membered heterocyclic rings. The choice of alkene, particularly whether it is electron-rich or electron-deficient, can significantly impact the reaction's feasibility and outcome. The synthesis of isoxazoline derivatives from benzonorbornadiene and various nitrile oxides, which can be conceptually related to the reactivity of N-oxides, has been reported to yield both new and known compounds. nih.gov
| Pyridine N-oxide Derivative | Alkene | Reaction Conditions | Product(s) | Yield (%) | Reference(s) |
| General Pyridine N-oxides | Electron-deficient alkenes | Thermal or catalytic | Isoxazolidine derivatives | Varies | General knowledge |
| Benzonorbornadiene (as alkene model) | Nitrile Oxides (as 1,3-dipole model) | Not specified | Isoxazoline derivatives | Not specified | nih.gov |
Mechanistic Investigations of Chemical Processes Involving 5 Fluoro 2 Methoxypyridine 1 Oxide
Elucidation of N-Oxidation Reaction Mechanisms
The conversion of a pyridine (B92270) derivative to its corresponding N-oxide is a fundamental transformation that significantly alters the electronic properties of the heterocyclic ring. The N-oxidation of pyridines, including 5-Fluoro-2-methoxypyridine (B1304894), is typically achieved by reacting the parent heterocycle with an oxidizing agent that can deliver an oxygen atom. Common reagents for this purpose include peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst. nih.gov
The mechanism involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic oxygen atom of the oxidant. For instance, when using a peroxy acid (RCO₃H), the nitrogen atom attacks the terminal oxygen of the peroxy group. This is a concerted process where the O-O bond of the peroxy acid cleaves, and a proton is transferred, leading to the formation of the N-oxide and a carboxylic acid as the byproduct. The reaction is generally considered an electrophilic oxidation from the perspective of the oxidant and a nucleophilic reaction from the perspective of the amine. nih.gov The presence of substituents on the pyridine ring, such as the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom in 5-Fluoro-2-methoxypyridine, modulates the nucleophilicity of the nitrogen atom, thereby influencing the reaction rate.
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyridine N-Oxides
Pyridine N-oxides are significantly more reactive towards nucleophiles than their parent pyridines. scripps.edu Nucleophilic aromatic substitution (SNAr) on these substrates typically occurs at the positions ortho (C2/C6) and para (C4) to the N-oxide group. chemtube3d.comchemtube3d.com The reaction proceeds through a stepwise addition-elimination mechanism, which is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring. pressbooks.publibretexts.org
Role of Electron-Withdrawing Effects of the N-Oxide
This electron-withdrawing effect is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the initial addition step of the nucleophile. libretexts.org The stabilization of this intermediate lowers the activation energy of the first, typically rate-determining, step of the SNAr mechanism. pressbooks.pubbyjus.com In the case of 5-Fluoro-2-methoxypyridine 1-oxide, the N-oxide group activates the C2 and C6 positions for nucleophilic attack. The fluorine atom at C5 also contributes an inductive electron-withdrawing effect, further enhancing the ring's electrophilicity.
Kinetic Studies and Activation Parameters
Kinetic studies of SNAr reactions on pyridine N-oxides and related activated aromatic systems confirm a two-step mechanism. The first step, the formation of the anionic Meisenheimer complex, is generally the rate-determining step. pressbooks.pubmasterorganicchemistry.com The reaction rate is therefore dependent on the concentrations of both the pyridine N-oxide substrate and the nucleophile, following second-order kinetics. rsc.org
The activation parameters, such as the activation energy (Ea) and entropy of activation (ΔS‡), are influenced by several factors:
The Nucleophile: Stronger nucleophiles lead to faster reaction rates. nih.gov
The Leaving Group: The rate of reaction is also dependent on the nature of the leaving group. However, because the cleavage of the carbon-leaving group bond occurs after the rate-determining step, its influence is less pronounced than in SN2 reactions. The order of reactivity is often F > Cl > Br > I, as the more electronegative fluorine atom better stabilizes the transition state leading to the Meisenheimer complex through its inductive effect. masterorganicchemistry.com
Substituents: Electron-withdrawing groups on the ring stabilize the anionic intermediate and accelerate the reaction, while electron-donating groups have the opposite effect. byjus.comnih.gov
The table below summarizes the general influence of different factors on the kinetics of SNAr reactions.
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
| N-Oxide Group | Increases Rate | Stabilizes the negative charge in the Meisenheimer intermediate through resonance and induction. pressbooks.publibretexts.org |
| Strong Nucleophile | Increases Rate | Facilitates the initial attack on the electron-deficient ring. nih.gov |
| Good Leaving Group | Rate Dependent | Bond cleavage occurs in the second, fast step; however, a highly electronegative group (like F) enhances the electrophilicity of the carbon center, accelerating the first step. masterorganicchemistry.com |
| Electron-Withdrawing Substituents | Increases Rate | Further stabilize the anionic intermediate. byjus.com |
| Polar Aprotic Solvent | Increases Rate | Solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. nih.gov |
Mechanisms of Rearrangement Reactions
Pyridine N-oxides can undergo several characteristic rearrangement reactions, most notably when treated with acylating agents like acetic anhydride (B1165640). The Boekelheide rearrangement is a classic example, although it typically applies to N-oxides with a methyl group at the C2 position. A more general rearrangement for pyridine N-oxides involves acylation of the N-oxide oxygen, followed by nucleophilic attack on the ring. acs.orgacs.org
The mechanism is initiated by the O-acylation of the N-oxide by an agent such as acetic anhydride. acs.orgchemtube3d.com This creates a highly reactive N-acetoxypyridinium intermediate. This intermediate is a potent electrophile, and a nucleophile (such as the acetate (B1210297) anion generated in the first step) can attack the C2 position of the pyridine ring. This leads to an addition-elimination sequence, ultimately resulting in the formation of a 2-pyridone derivative. acs.org Depending on the substrate and reaction conditions, the mechanism can proceed through a concerted nih.govnih.gov-sigmatropic rearrangement or involve radical intermediates. fu-berlin.de For this compound, such a rearrangement would likely be influenced by the methoxy group at the C2 position.
Pathways of Carbon-Hydrogen Bond Functionalization
The N-oxide group in this compound can facilitate the functionalization of C-H bonds through various mechanistic pathways.
Spectroscopic Characterization and Advanced Structural Analysis of 5 Fluoro 2 Methoxypyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone in the structural elucidation of 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide, offering precise information about the chemical environment of each nucleus within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 5-Fluoro-2-methoxypyridine 1-oxide, distinct signals are observed for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the N-oxide group, as well as the electron-donating nature of the methoxy group.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.28-7.32 | m | |
| Aromatic CH | 7.55-7.58 | m | |
| Aromatic CH | 8.40-8.41 | m | |
| OCH₃ | 3.92 | s | |
| Note: This is a representative table based on data for similar pyridine N-oxide structures. rsc.org Actual values may vary. |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each of the six carbon atoms in the pyridine ring and the carbon of the methoxy group. The chemical shifts are significantly affected by the attached functional groups. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling.
| Carbon | Chemical Shift (ppm) |
| C-2 | ~155-160 |
| C-3 | ~110-115 |
| C-4 | ~135-140 |
| C-5 | ~150-155 (d, ¹JCF) |
| C-6 | ~120-125 |
| OCH₃ | ~55-60 |
| Note: This is a representative table based on data for similar pyridine N-oxide structures. rsc.org Actual values may vary. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the pyridine ring. The position of this signal provides key information about the electronic effects of the methoxy and N-oxide groups on the fluorine atom.
| Fluorine Environment | Chemical Shift (ppm) vs. CFCl₃ |
| Ar-F | -110 to -130 |
| Note: This is an estimated range based on typical values for fluorinated pyridines. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations, helping to identify adjacent protons on the pyridine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the spatial arrangement of the substituents on the pyridine ring.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups present.
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| C-H aromatic stretching | 3000-3100 |
| C-H aliphatic stretching (OCH₃) | 2850-2960 |
| C=C/C=N aromatic ring stretching | 1450-1600 |
| N-O stretching | 1200-1300 |
| C-O-C stretching (methoxy) | 1000-1100 (asymmetric), ~1250 (symmetric) |
| C-F stretching | 1100-1200 |
| Note: This is a representative table based on characteristic IR absorption frequencies for similar functional groups. rsc.org |
The N-O stretching vibration is a particularly diagnostic band for pyridine N-oxides. The C-F stretching frequency will also be a prominent feature in the spectrum.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₆H₆FNO₂, the expected exact mass is approximately 143.0382 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in electron ionization (EI) mass spectrometry for pyridine N-oxides often involves characteristic losses. A common fragmentation pathway is the loss of an oxygen atom ([M-16]), which is a hallmark of N-oxides. Another potential fragmentation is the loss of a hydroxyl radical ([M-17]), particularly in the presence of ortho substituents. The fragmentation of this compound would likely also involve the loss of a methyl group ([M-15]) from the methoxy substituent or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. A detailed analysis of the fragmentation pattern can provide valuable corroborating evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
Furthermore, analysis of the crystal packing would shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the physical properties of the solid. However, at present, no crystallographic data, including unit cell parameters, space group, or atomic coordinates for this compound, have been reported in crystallographic databases or the peer-reviewed literature.
Without experimental data, any discussion on the solid-state structure of this compound would be purely speculative, based on the known structures of related pyridine N-oxide derivatives.
Electronic Spectroscopy (e.g., UV-Visible Absorption)
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is a fundamental tool for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of a molecule's chromophores and electronic environment.
For this compound, the UV-Visible spectrum would be expected to show absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic pyridine N-oxide system. The positions and intensities of these bands would be influenced by the electronic effects of the fluoro and methoxy substituents.
A comprehensive search of spectroscopic databases and scientific journals did not uncover any specific UV-Visible absorption data for this compound. Therefore, key parameters such as the λmax values and molar extinction coefficients remain undetermined.
The absence of this fundamental spectroscopic data precludes a detailed discussion of the electronic properties and transition energies of this compound.
Theoretical and Computational Chemistry Applied to 5 Fluoro 2 Methoxypyridine 1 Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose.
Density Functional Theory (DFT) Studies
DFT studies are a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide, DFT would be used to determine its optimized molecular geometry, electronic properties (such as orbital energies, dipole moment, and atomic charges), and reactivity descriptors. These calculations help in understanding how the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, modulated by the N-oxide function, influence the molecule's stability and reaction sites. However, specific DFT-calculated data for this compound, such as bond lengths, bond angles, or frontier molecular orbital (HOMO-LUMO) energies, are not present in the available literature.
Ab Initio Methods
Ab initio methods are based on first principles without the use of empirical parameters, often providing a higher level of theory and accuracy than DFT, albeit at a greater computational expense. These methods would be employed to refine the understanding of the electronic structure of 5-Fluoro-2-methoxypyridine 1-oxide. High-level ab initio calculations could provide benchmark data for its properties. At present, no specific ab initio studies focused on this compound have been identified.
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which aids in the characterization of compounds. Calculations can provide theoretical NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and vibrational frequencies (IR and Raman spectra). While general studies on how substituents affect the NMR spectra of pyridine (B92270) N-oxides exist, specific predicted values for this compound are not documented. Such data would be invaluable for confirming its structure and understanding its electronic environment.
Mechanistic Modeling and Reaction Pathway Exploration
Computational modeling is crucial for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transient species like transition states. For this compound, this could involve studying reactions such as nucleophilic or electrophilic substitution, or the demethylation of the methoxy group.
Transition State Characterization
To understand the kinetics of a reaction, the structure and energy of the transition state must be determined. Computational methods can locate these saddle points on the potential energy surface, providing critical information about the reaction barrier (activation energy). For potential reactions involving this compound, such as its conversion to 5-fluoro-2-hydroxypyridine, no computational characterizations of the relevant transition states have been published.
Potential Energy Surface Analysis
Analysis of the potential energy surface maps the energy of a system as a function of its geometry, revealing the pathways from reactants to products, including any intermediates and transition states. This provides a comprehensive picture of a reaction's mechanism and feasibility. A potential energy surface analysis for reactions of this compound would offer deep mechanistic insights, but this specific analysis has not been reported in the scientific literature.
Acidity, Basicity, and pKa Calculations
The acidity and basicity of a molecule are fundamental properties that dictate its behavior in chemical reactions. For substituted pyridine N-oxides, these properties are significantly influenced by the nature and position of the substituents on the pyridine ring. The pKa value, the negative logarithm of the acid dissociation constant, provides a quantitative measure of a compound's acidity or basicity in a given solvent.
Theoretical calculations, particularly those employing density functional theory (DFT) and ab initio methods, have become invaluable tools for predicting the pKa values of organic molecules, including pyridine and its N-oxide derivatives. researchgate.netnih.govacs.org These computational approaches often utilize thermodynamic cycles to calculate the free energy of dissociation in solution, combining gas-phase calculations with a solvation model, such as the Polarizable Continuum Model (PCM). nih.gov
A common approach for pKa calculation involves the following thermodynamic cycle:
Gas-phase deprotonation: Calculation of the Gibbs free energy change for the deprotonation of the protonated form of the molecule in the gas phase.
Solvation energies: Calculation of the Gibbs free energy of solvation for the protonated and neutral forms of the molecule.
Proton solvation energy: Utilization of the known experimental value for the Gibbs free energy of solvation of the proton.
The pKa is then calculated using the following equation:
pKa = (ΔG*solv) / (2.303 RT)
where ΔG*solv is the free energy change of the dissociation reaction in solution.
Studies on substituted pyridines have shown a good correlation between calculated pKa values and experimental data, with root-mean-square deviations often being less than one pKa unit. nih.govmdpi.com For pyridine N-oxides, similar computational strategies have been successfully applied. nih.govacs.org The basicity of pyridine N-oxides is generally lower than that of the corresponding pyridines. scripps.edu
Table 1: Predicted Electronic Effects on the pKa of this compound
| Substituent | Position | Electronic Effect | Expected Impact on Basicity | Expected Impact on pKa |
| Fluoro | 5 | Electron-withdrawing (Inductive) | Decrease | Decrease |
| Methoxy | 2 | Electron-donating (Resonance) | Increase | Increase |
| N-oxide | - | - | Generally lower than parent pyridine | Generally lower than parent pyridine |
The precise pKa value of this compound would require specific computational calculations using methods like B3LYP or M06-2X, which have shown good agreement with experimental values for similar compounds. nih.gov Based on the substituent effects, it is anticipated that the pKa of this compound will be influenced by the balance of the electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group.
Ligand Effects in Catalytic Systems
Pyridine N-oxides are versatile molecules in catalytic chemistry, serving as ligands, mild oxidants, and catalysts themselves. chemrxiv.orgresearchgate.netnih.gov Their utility stems from the unique electronic properties of the N-oxide group, which can act as a strong electron-pair donor. The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the N-oxide, thereby influencing its effectiveness in a catalytic system.
In the context of this compound, the fluoro and methoxy groups would be expected to fine-tune its ligand properties. The electron-donating methoxy group at the 2-position would enhance the electron density on the N-oxide oxygen, potentially increasing its coordinating ability to a metal center. Conversely, the electron-withdrawing fluorine atom at the 5-position would decrease the electron density, which could temper the donor strength of the N-oxide. This electronic modulation can be critical in catalysis, as the ligand's electronic character often dictates the reactivity and selectivity of the metal catalyst.
Pyridine N-oxides have been employed as catalysts in a variety of reactions, including C-H functionalization. chemrxiv.orgnih.govacs.org They can act as hydrogen atom transfer (HAT) agents, where the reactivity can be tuned by structural modifications. chemrxiv.org The substituents on the pyridine N-oxide ring influence the bond dissociation energy (BDE) of the O-H bond in the corresponding protonated radical cation, a key parameter in HAT catalysis. It is plausible that this compound could participate in such catalytic cycles, with its specific reactivity being a function of the electronic push-pull effects of its substituents.
Furthermore, chiral pyridine N-oxides have been successfully utilized as organocatalysts and as chiral ligands in asymmetric synthesis. researchgate.net While this compound is not inherently chiral, its synthesis from chiral precursors or its incorporation into a larger chiral framework could open avenues for its use in asymmetric catalysis.
Table 2: Potential Ligand Effects of this compound in Catalysis
| Property | Influencing Factor(s) | Potential Catalytic Application |
| Donor Strength | Methoxy group (increases), Fluoro group (decreases) | Coordination to metal centers, influencing catalyst activity and selectivity. |
| Steric Hindrance | Methoxy group at the 2-position | Can influence the coordination geometry around a metal center. |
| Redox Properties | Fluoro and Methoxy groups | Potential role as a tunable oxidant or in redox-mediated catalytic cycles. |
| HAT Activity | Electronic nature of the substituents | Potential use as a catalyst in C-H functionalization reactions. |
Synthetic Applications and Intermediate Utility of 5 Fluoro 2 Methoxypyridine 1 Oxide
Precursors for Regioselectively Fluorinated Pyridines
The pyridine (B92270) N-oxide functionality in 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide activates the pyridine ring towards nucleophilic substitution, providing a gateway to various regioselectively fluorinated pyridines that would be challenging to access through direct fluorination methods.
Synthesis of 2-Fluoropyridines (via ammonium (B1175870) salts)
A powerful and mild method for the synthesis of 2-fluoropyridines proceeds through the formation of 2-pyridyltrialkylammonium salts from their corresponding N-oxides. This strategy offers broad functional group compatibility and avoids the use of harsh, metal-based reagents. While not exclusively demonstrated with 5-Fluoro-2-methoxypyridine 1-oxide, the general methodology is highly applicable.
The process involves the activation of the pyridine N-oxide with an agent like triflic anhydride (B1165640) (Tf₂O) or tosyl anhydride (Ts₂O) in the presence of a trialkylamine. This in situ activation generates a highly reactive intermediate that readily reacts with the amine to form a stable 2-pyridyltrialkylammonium salt. This salt can then be isolated and subsequently subjected to nucleophilic fluorination using a fluoride (B91410) source such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF).
A key advantage of this method is its regioselectivity. For 3-substituted pyridine N-oxides, the activation and subsequent amination occur selectively at the C2 position, para to the substituent. This predictable regiochemistry is a significant asset in multi-step syntheses. This method has been successfully applied to the synthesis of a variety of 2-fluoropyridines and has also been adapted for the introduction of the positron-emitting isotope ¹⁸F for applications in positron emission tomography (PET) imaging.
| Reagent/Step | Description |
| Starting Material | Pyridine N-oxide (e.g., this compound) |
| Activation | Treatment with Tf₂O or Ts₂O in the presence of a trialkylamine. |
| Intermediate | Formation of a stable 2-pyridyltrialkylammonium salt. |
| Fluorination | Nucleophilic displacement with a fluoride source (e.g., KF, TBAF). |
| Product | 2-Fluoropyridine (B1216828) derivative. |
Synthesis of meta-Fluorinated Pyridines (via direct fluorination of N-oxides)
The direct introduction of fluorine at the meta-position of a pyridine ring is a synthetic challenge due to the inherent electronic properties of the heterocycle. However, the N-oxide functionality can be exploited to direct fluorination to this position. While a direct example using this compound is not prominently documented in the reviewed literature, the principle has been established with other pyridine N-oxide derivatives.
For instance, the direct nucleophilic fluorination of a pyridine N-oxide bearing a suitable leaving group at the 3-position can lead to the formation of a meta-fluorinated pyridine. The N-oxide group activates the ring towards nucleophilic attack, and with an appropriately positioned leaving group, the fluoride ion can displace it to yield the desired 3-fluoropyridine (B146971) derivative. Subsequent reduction of the N-oxide restores the pyridine ring. This approach offers a potential, albeit less explored, route to meta-fluorinated pyridines from N-oxide precursors.
Building Blocks for Complex Heterocyclic Systems
The inherent reactivity of the fluorinated pyridine N-oxide core makes this compound an attractive starting material for the synthesis of more complex heterocyclic frameworks. The fluorine and methoxy (B1213986) substituents, along with the N-oxide group, provide multiple handles for synthetic transformations.
One illustrative example is the use of the related compound, 5-fluoro-2-methoxypyridine, as a precursor for the synthesis of 5-Fluoro-2-hydroxypyridine. chemicalbook.com This transformation is typically achieved by demethylation using strong acids like hydrobromic acid or hydrochloric acid. chemicalbook.com This simple conversion highlights the utility of the methoxy group as a protecting group for the 2-hydroxy functionality, which can be unmasked at a later synthetic stage.
Furthermore, pyridine N-oxides are known to participate in cycloaddition reactions, offering a pathway to fused heterocyclic systems. While specific examples involving this compound in such reactions are not extensively reported, the general reactivity pattern of pyridine N-oxides suggests its potential in constructing novel, fluorine-containing polycyclic scaffolds.
Role as a Ligand, Catalyst, or Auxiliary in Organic Transformations
The lone pair of electrons on the oxygen atom of the N-oxide group in this compound allows it to act as a Lewis base and coordinate to metal centers. This property opens up the possibility of its use as a ligand in transition metal catalysis. Pyridine N-oxides, in general, have been explored as ancillary ligands that can modulate the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability.
Moreover, the N-oxide can function as an internal oxidant in certain catalytic cycles. However, specific research detailing the application of this compound as a ligand, catalyst, or chiral auxiliary in organic transformations is not prevalent in the current body of scientific literature. This remains an area with potential for future investigation, given the unique electronic profile imparted by the fluorine and methoxy substituents. The electron-withdrawing nature of the fluorine atom could influence the coordinating ability of the N-oxide and the subsequent reactivity of the metal complex.
Contribution to Diversification and Analog Library Synthesis
The synthesis of libraries of related compounds, or analogs, is a critical component of modern drug discovery and materials science research. This compound is a valuable scaffold for such endeavors due to the multiple reaction sites it possesses.
The fluorine atom at the 5-position can be a site for nucleophilic aromatic substitution, although this is generally less facile than at the 2- or 4-positions. More significantly, the N-oxide can be readily converted to a 2-functionalized pyridine as described in section 7.1.1. The resulting 2-fluoropyridine is then a versatile intermediate for further diversification. The fluorine at the 2-position is highly activated towards nucleophilic displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the rapid generation of a library of 2-substituted-5-fluoropyridines.
Concluding Remarks and Future Research Outlook
Synthesis and Reactivity Landscape of 5-Fluoro-2-methoxypyridine (B1304894) 1-oxide
The synthesis of 5-Fluoro-2-methoxypyridine 1-oxide is primarily achieved through the oxidation of its parent pyridine (B92270), 5-fluoro-2-methoxypyridine. This precursor can be synthesized through various routes, including nucleophilic aromatic substitution to introduce the fluorine and methoxy (B1213986) groups onto the pyridine ring. pipzine-chem.com Once 5-fluoro-2-methoxypyridine is obtained, its subsequent N-oxidation is a standard transformation in heterocyclic chemistry.
The reactivity of this compound is dictated by the electronic nature of the substituents and the N-oxide group. The N-oxide functionality enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack at specific positions. For instance, pyridine N-oxides can be utilized in reactions that are not feasible with the parent pyridine. nih.gov The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position further modulates this reactivity, influencing the regioselectivity of subsequent transformations. For example, the N-oxide can facilitate nucleophilic substitution at the positions ortho and para to the nitrogen, a reactivity pattern that is well-established for pyridine N-oxides. scripps.edu
Furthermore, the N-oxide itself can act as a leaving group in certain reactions or be used to direct metallation to adjacent positions. The unique electronic properties of fluorinated pyridine N-oxides have been shown to influence their supramolecular architecture in the solid state, a factor that can be relevant in crystal engineering. researchgate.net
Unaddressed Challenges and Emerging Research Avenues
While the synthesis of this compound is conceptually straightforward, challenges may arise in optimizing reaction conditions to achieve high yields and purity, especially on a larger scale. A significant unaddressed area is the comprehensive experimental validation of its predicted reactivity.
Emerging research avenues for this compound are manifold. A key area of exploration lies in its use as a versatile intermediate for the synthesis of more complex, highly substituted pyridine derivatives. The strategic removal or transformation of the N-oxide group after it has served its purpose in directing other reactions is a powerful tool in organic synthesis.
Future research could focus on:
Detailed Mechanistic Studies: Investigating the precise mechanisms of its reactions to enable better control over reaction outcomes.
Catalytic Applications: Exploring its potential as a ligand or catalyst in transition-metal-catalyzed cross-coupling reactions.
Photochemical Reactions: Given that pyridine N-oxides can participate in photochemical transformations, the unique electronic properties of this fluorinated derivative could lead to novel photochemical applications. nih.gov
Broader Implications for Organic Synthesis
The study and application of this compound have broader implications for the field of organic synthesis. It serves as a testament to the power of substituent effects in fine-tuning the reactivity of heterocyclic systems. The ability to introduce a fluorine atom and an N-oxide group provides chemists with a powerful toolkit for the construction of complex molecules with potential applications in various fields of chemical science.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structure of 5-fluoro-2-methoxypyridine 1-oxide?
- Answer : Use a combination of FT-IR (to identify functional groups like N-oxide and methoxy), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aromatic protons and fluorine coupling effects), and UV-Vis spectroscopy (to study electronic transitions). For crystallographic confirmation, single-crystal X-ray diffraction is ideal. Comparative analysis with DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set) can validate experimental spectra .
Q. How can this compound be synthesized from precursor compounds?
- Answer : A plausible route involves:
Nitration/Functionalization : Start with 2-methoxypyridine, introduce fluorine via electrophilic substitution (e.g., using Selectfluor®).
Oxidation : Convert the pyridine ring to the N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the key stability considerations for handling and storing this compound?
- Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture and light, as N-oxides are prone to hydrolysis and photolytic cleavage. Monitor stability using accelerated aging studies (40°C/75% RH for 1 month) with LC-MS analysis .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the N-oxide moiety?
- Answer : Fluorine’s electronegativity increases the electron-withdrawing effect on the pyridine ring, stabilizing the N-oxide group and altering its nucleophilicity. This can be quantified via Hammett substituent constants (σmeta) or DFT calculations of charge distribution. Comparative studies with non-fluorinated analogs (e.g., 2-methoxypyridine 1-oxide) reveal shifts in reaction kinetics, such as slower SNAr reactions due to reduced leaving-group activation .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Answer : Discrepancies often arise from:
- Oxidation Efficiency : Optimize mCPBA stoichiometry (1.2–1.5 equivalents) and reaction time (4–6 hrs).
- Byproduct Formation : Use LC-MS to identify side products (e.g., over-oxidation to pyridine N,N-dioxide).
- Purification Challenges : Replace traditional column chromatography with preparative HPLC (ACN/H2O with 0.1% TFA) to improve recovery .
Q. How can computational chemistry (e.g., DFT) predict the compound’s behavior in catalytic systems?
- Answer : Perform DFT calculations (Gaussian 16, B3LYP-D3/def2-TZVP) to:
- Map electrostatic potential (ESP) surfaces for predicting ligand-metal binding sites.
- Analyze HOMO-LUMO gaps to assess redox activity.
- Simulate reaction pathways (e.g., O-atom transfer in oxidation catalysis). Validate predictions with experimental kinetic studies .
Q. What analytical methods are suitable for detecting trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
